GPVI antagonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GPVI antagonist 2 is a compound that targets glycoprotein VI (GPVI), a receptor found on the surface of platelets. GPVI plays a crucial role in platelet activation and aggregation, which are essential processes in the formation of blood clots. By inhibiting GPVI, this compound aims to prevent thrombus formation, making it a promising candidate for antithrombotic therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GPVI antagonist 2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions can vary depending on the desired properties of the final compound. Common methods include:
Step 1: Preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Step 2: Purification of intermediates using techniques like recrystallization or chromatography.
Step 3: Final coupling reactions to form this compound, often involving catalysts and specific reaction conditions to ensure high yield and purity
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase efficiency and reduce costs. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
GPVI antagonist 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
GPVI antagonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study platelet activation and aggregation mechanisms.
Biology: Investigated for its role in modulating platelet function and its potential therapeutic effects in thrombotic diseases.
Medicine: Explored as a potential antithrombotic agent for preventing and treating conditions such as myocardial infarction and stroke.
Industry: Utilized in the development of new antiplatelet drugs and therapeutic agents .
Mécanisme D'action
GPVI antagonist 2 exerts its effects by binding to the D2 domain of GPVI, preventing its interaction with collagen and other ligands. This inhibition disrupts the signaling pathways involved in platelet activation and aggregation, thereby reducing thrombus formation. The molecular targets and pathways involved include the inhibition of GPVI dimerization and the prevention of downstream signaling events .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glenzocimab: A humanized antibody fragment that targets GPVI and inhibits its interaction with collagen and fibrin.
Revacept: A fusion protein that binds to GPVI and prevents its activation by collagen
Uniqueness of GPVI Antagonist 2
This compound is unique in its specific binding to the D2 domain of GPVI, which induces steric hindrance and structural modifications that inhibit GPVI interactions with its major ligands. This specificity and mechanism of action make it a promising candidate for antithrombotic therapy with potentially lower bleeding risks compared to other antiplatelet agents .
Propriétés
Formule moléculaire |
C24H27N3O4 |
---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
4-(3-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H27N3O4/c1-2-3-14-31-17-9-6-8-16(15-17)23-20-21(18-10-4-5-11-19(18)29)25-26-22(20)24(30)27(23)12-7-13-28/h4-6,8-11,15,23,28-29H,2-3,7,12-14H2,1H3,(H,25,26) |
Clé InChI |
MLGZFHLZGVILRC-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.